BenchChemオンラインストアへようこそ!

2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Lipophilicity Regioisomer comparison Drug-likeness

2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid (CAS 57333-49-0) is a bicyclic heterocycle-bearing carboxylic acid at the 6-position of the fused imidazo[2,1-b]thiazole core. Its molecular formula is C₈H₈N₂O₂S (MW 196.23), with a predicted density of 1.54±0.1 g/cm³, a predicted pKa of −4.43±0.41, a topological polar surface area (TPSA) of 82.84 Ų, and a predicted LogP of 1.71.

Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
Cat. No. B13076208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Molecular FormulaC8H8N2O2S
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC(=CN12)C(=O)O)C
InChIInChI=1S/C8H8N2O2S/c1-4-5(2)13-8-9-6(7(11)12)3-10(4)8/h3H,1-2H3,(H,11,12)
InChIKeyNWJWTTJFADBMAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid – Physicochemical Identity and Comparator Landscape


2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid (CAS 57333-49-0) is a bicyclic heterocycle-bearing carboxylic acid at the 6-position of the fused imidazo[2,1-b]thiazole core . Its molecular formula is C₈H₈N₂O₂S (MW 196.23), with a predicted density of 1.54±0.1 g/cm³, a predicted pKa of −4.43±0.41, a topological polar surface area (TPSA) of 82.84 Ų, and a predicted LogP of 1.71 . This compound is explicitly claimed in anthelmintic composition-of-matter patent literature (US4267339A) and serves as a versatile carboxylic acid handle for amide/ester derivatisation [1].

Why 2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid Cannot Be Substituted by Regioisomeric or Des-methyl Analogs


Within the imidazo[2,1-b]thiazole-6-carboxylic acid chemotype, seemingly minor structural changes—regioisomeric relocation of the carboxylic acid group from the 6-position to the 5-position, or removal of the 2-methyl substituent—produce large shifts in lipophilicity and patent-protected utility that defeat direct substitution. The 6-carboxylic acid regioisomer (LogP 1.71) is over one log unit more lipophilic than the 5-carboxylic acid regioisomer (LogP 0.65) and approximately 0.3 log units more lipophilic than the des-2-methyl analogue (LogP 1.40) . Furthermore, only the 2,3-dimethyl-6-carboxylic acid substitution pattern is explicitly recited in anthelmintic patent claims, whereas the 5-carboxylic acid regioisomer is absent from analogous intellectual property [1]. These quantitative physicochemical disparities, combined with divergent intellectual property landscapes, mean that in-class analogues cannot be treated as interchangeable procurement equivalents.

Quantitative Differentiation Evidence for 2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 6-COOH Regioisomer vs 5-COOH Regioisomer and 3-Methyl Analog

2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid exhibits a predicted LogP of 1.71, compared to 0.65 for the corresponding 5-carboxylic acid regioisomer (2,3-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid, CAS 1007875-84-4) and 1.40 for the des-2-methyl analog (3-methylimidazo[2,1-b]thiazole-6-carboxylic acid, CAS 57332-88-4) . All values were obtained from ChemSrc and supplier-published predictive datasets under comparable computational conditions.

Lipophilicity Regioisomer comparison Drug-likeness

Regioisomeric Carboxylic Acid Position: 6-COOH vs 5-COOH as Determinant of Patent-Validated Anthelmintic Utility

US4267339A explicitly claims 2,3-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid (compound ID NWJWTTJFADBMAQ-UHFFFAOYSA-N) within an anthelmintic composition-of-matter patent [1]. The 5-carboxylic acid regioisomer (CAS 1007875-84-4) is not recited in any anthelmintic patent claim identified to date. The parent imidazo[2,1-b]thiazole scaffold is a recognised pharmacophore for anthelmintic activity, with known imidazothiazole anthelmintics (e.g., levamisole) acting as nicotinic acetylcholine receptor agonists in nematodes [2].

Anthelmintic Patent specificity Regioisomer

Synthetic Intermediate Utility: 6-Carboxylic Acid as a Derivatisation Handle for Amide and Ester Libraries

The 6-carboxylic acid group of the target compound provides a direct conjugation handle for amide bond formation, as demonstrated in patent literature where imidazo[2,1-b]thiazole-6-carboxylic acids undergo amide coupling to generate screening libraries [1]. In comparison, the 5-carboxylic acid regioisomer places the carboxylate at a sterically and electronically distinct position on the imidazole ring, which alters the geometry of any resulting amide vector relative to the bicycle. Imidazo[2,1-b]thiazole-6-carboxylic acid derivatives have been utilised as synthetic intermediates in the preparation of compounds with anticancer activity, including dual EGFR/HER2 kinase inhibitors with IC₅₀ values in the 0.078–0.153 μM range [2].

Medicinal chemistry Library synthesis Carboxylic acid handle

Application Scenarios for 2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid Based on Quantitative Evidence


Anthelmintic Lead Optimisation and Veterinary Drug Discovery

The explicit patent protection (US4267339A) of 2,3-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid for anthelmintic compositions makes this compound a requisite starting material for any structure-activity relationship (SAR) campaign targeting nematode nicotinic acetylcholine receptors within patent-validated chemical space [1]. The 6-COOH regioisomer, with its higher LogP (1.71) relative to the 5-COOH analog (LogP 0.65), is expected to exhibit superior membrane penetration in parasitic nematodes, a critical parameter for anthelmintic efficacy .

Kinase Inhibitor Medicinal Chemistry and Library Synthesis

Imidazo[2,1-b]thiazole-6-carboxylic acid derivatives have demonstrated potent dual EGFR/HER2 kinase inhibition (IC₅₀ 0.078–0.153 μM) and DHFR inhibition (IC₅₀ 0.123–0.291 μM) when elaborated via the carboxylic acid handle into amide and hydrazide libraries [2]. The 2,3-dimethyl substitution pattern on the thiazole ring contributes to the pharmacophoric requirements identified by molecular modeling for 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole-based anticancer agents [2].

Physicochemical Property-Driven Compound Procurement for Medicinal Chemistry Campaigns

With a TPSA of 82.84 Ų and a LogP of 1.71, 2,3-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid occupies a favourable oral drug-likeness space suitable for hit-to-lead optimisation . Procurement teams selecting between the 6-COOH (LogP 1.71) and 5-COOH (LogP 0.65) regioisomers can make an evidence-based decision: the 6-COOH regioisomer provides a >10-fold higher predicted partition coefficient, which may be desirable for CNS or tissue-penetrant programmes, while the 5-COOH regioisomer's lower LogP may suit renal clearance optimisation strategies .

Quote Request

Request a Quote for 2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.